NBD-glucocerebroside

Glucocerebrosidase assay Gaucher disease diagnosis Enzyme kinetics

NBD-glucocerebroside (also designated C6-NBD-glucosylceramide, C6-NBD-GlcCer) is a fluorescent analogue of glucosylceramide in which a short-chain C6 fatty acid bearing the 4-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore is linked to the sphingosine backbone. It serves as a metabolically active substrate for lysosomal acid β-glucocerebrosidase (AGC/GCase, EC 3.2.1.45), the enzyme deficient in Gaucher disease, and for the conduritol B epoxide (CBE)-insensitive non-lysosomal neutral β-glucocerebrosidase (NGC).

Molecular Formula C5H6O3S
Molecular Weight 0
CAS No. 111957-43-8
Cat. No. B1168956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNBD-glucocerebroside
CAS111957-43-8
SynonymsNBD-glucocerebroside
Molecular FormulaC5H6O3S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBD-Glucocerebroside (CAS 111957-43-8): A Fluorescent Glucosylceramide Probe for Sphingolipid Metabolism and Gaucher Disease Research


NBD-glucocerebroside (also designated C6-NBD-glucosylceramide, C6-NBD-GlcCer) is a fluorescent analogue of glucosylceramide in which a short-chain C6 fatty acid bearing the 4-nitrobenzo-2-oxa-1,3-diazole (NBD) fluorophore is linked to the sphingosine backbone [1]. It serves as a metabolically active substrate for lysosomal acid β-glucocerebrosidase (AGC/GCase, EC 3.2.1.45), the enzyme deficient in Gaucher disease, and for the conduritol B epoxide (CBE)-insensitive non-lysosomal neutral β-glucocerebrosidase (NGC) [2]. Unlike unlabeled natural glucosylceramide, the NBD moiety permits direct fluorescence detection (Ex/Em: 466/535 nm) without secondary probes, enabling real-time tracking of intracellular trafficking, enzyme kinetics, and metabolic flux through the Golgi apparatus [3]. The compound is supplied as a research-grade fluorescent substrate by major vendors including Sigma-Aldrich (Cat# N6783) and Avanti Polar Lipids [1].

Why NBD-Glucocerebroside Cannot Be Replaced by 4MU-Glc, Unlabeled GlcCer, or Alternative Fluorophore Conjugates in Glucocerebrosidase Assays


Glucocerebrosidase activity assays employing 4-methylumbelliferyl-β-D-glucoside (4MU-Glc)—the most prevalent artificial substrate for Gaucher diagnosis—yield Vmax/Km values that are much lower than those obtained with C6-NBD-GlcCer, resulting in insufficient sensitivity for detecting residual enzyme activity in small-volume human serum or limited fibroblast samples [1]. Unlabeled natural glucosylceramide, while representing the authentic substrate, requires radiolabeling or complex secondary detection and is poorly hydrolyzed by recombinant GBA3, unlike C6-NBD-GlcCer which is efficiently cleaved [2]. BODIPY-labeled glucosylceramide (C12-BODIPY-GlcCer) offers a narrower quantitative detection range (10 fmol–5 pmol) compared to the 50 fmol–50 pmol range of the NBD conjugate, and the two fluorophores require distinct HPLC solvent systems and excitation/emission wavelengths (NBD: 470/530 nm; BODIPY: 505/540 nm), precluding direct substitution without full method revalidation [1]. Furthermore, C6-NBD-sphingomyelin—a co-metabolite in ceramide-based trafficking studies—undergoes extensive degradation at the plasma membrane, whereas C6-NBD-GlcCer remains intact, making the two lipids non-interchangeable for membrane-residence or recycling assays [3].

Product-Specific Quantitative Differentiation Evidence for NBD-Glucocerebroside (C6-NBD-GlcCer) Against Closest Analogs


Vmax/Km of C6-NBD-GlcCer for Human Fibroblast AGC Is Much Higher Than 4MU-Glc, Enabling Detection from 10⁴ Cells or 5 μL Serum

In a normal-phase HPLC-based assay, the Vmax/Km values of human fibroblast acid β-glucocerebrosidase (AGC) for C6-NBD-GlcCer were found to be much higher than those for 4-methylumbelliferyl-β-D-glucoside (4MU-Glc) [1]. The superior catalytic efficiency translated into a practical diagnostic advantage: AGC activity was quantitatively detectable using C6-NBD-GlcCer as substrate with only 5 μL of human serum or 1 × 10⁴ cultured human fibroblasts, whereas 4MU-Glc failed to generate a detectable signal under these minimal-input conditions [1]. The method reliably discriminated Gaucher patient fibroblasts and serum from normal controls [1]. The quantitative detection range for the C6-NBD-ceramide product spans 50 fmol to 50 pmol [2].

Glucocerebrosidase assay Gaucher disease diagnosis Enzyme kinetics

C6-NBD-GlcCer Is Resistant to Plasma Membrane Degradation, Unlike C6-NBD-Sphingomyelin Which Undergoes Extensive Hydrolysis

Kok et al. (1995) directly compared the metabolic fate of C6-NBD-GlcCer and C6-NBD-sphingomyelin (C6-NBD-SM) at the plasma membrane using intact cells, isolated plasma membranes, and rat liver plasma membrane preparations across multiple cell types including HT29 cells [1]. C6-NBD-SM was found to be subject to extensive degradation at the plasma membrane due to neutral sphingomyelinase (N-SMase) activity; the extent of hydrolysis was cell-type dependent and at least threefold higher in undifferentiated HT29 cells than in their differentiated counterparts [1]. In striking contrast, in all cell types studied, C6-NBD-GlcCer exhibited neither hydrolytic nor synthetic activity associated with the plasma membrane [1]. This differential stability was also confirmed in primary rat astrocytes, where endocytosed NBD-GlcCer was diverted to the Golgi apparatus rather than to degradative lysosomal compartments [2].

Sphingolipid metabolism Plasma membrane enzymology Signal transduction

C6-NBD-GlcCer Is Sorted to the Golgi Apparatus While C6-NBD-SM Is Diverted to Lysosomes After Endocytosis in Astrocytes

In primary cultures of rat astrocytes, endocytosed plasma membrane C6-NBD-glucosylceramide (NBD-GlcCer) and C6-NBD-sphingomyelin (NBD-SM) were tracked to determine their post-endocytic destinations [1]. NBD-GlcCer was consistently diverted to the Golgi apparatus, whereas NBD-SM was sorted to lysosomes [1]. This differential sorting was maintained regardless of the astrocyte differentiation stage, and chronic ethanol exposure did not alter the sorting specificity—though it delayed internalization of both sphingolipids and stimulated de novo synthesis of NBD-GlcCer and NBD-SM from NBD-ceramide [1]. In Caco-2 intestinal epithelial cells, C6-NBD-GlcCer was enriched twofold at the apical surface, while C6-NBD-SM was equally distributed over both apical and basolateral domains [2].

Intracellular trafficking Sphingolipid sorting Neurobiology

C6-NBD-Ceramide Product Detection Range (50 fmol–50 pmol) Exceeds C12-BODIPY-Ceramide Range (10 fmol–5 pmol) in Parallel HPLC Glucocerebrosidase Assays

Hayashi et al. (2008) developed and validated a normal-phase HPLC method that simultaneously accommodates both NBD- and BODIPY-labeled glucosylceramide substrates [1]. When run in parallel, the C6-NBD-ceramide product was quantitatively detectable from 50 fmol to 50 pmol (a 1000-fold dynamic range), whereas the C12-BODIPY-ceramide product was detectable from 10 fmol to 5 pmol (a 500-fold dynamic range) [1]. Both substrates were clearly separated from their corresponding ceramide products within 5 minutes, but required distinct mobile-phase compositions (isopropyl alcohol/n-hexane/H₂O at 55:44:1 for NBD vs. 55:85:51 for BODIPY) and fluorescence detection settings (Ex/Em 470/530 nm for NBD vs. 505/540 nm for BODIPY) [1][2]. The upper limit of quantification for NBD is 10-fold higher (50 pmol vs. 5 pmol), accommodating a wider range of enzyme activities without sample dilution.

HPLC assay development Fluorescent substrate comparison Quantitative detection limit

C6-NBD-GlcCer Is Preferentially Delivered to the Apical Surface vs. C6-NBD-GalCer After de Novo Synthesis in MDCK II Cells

Van Genderen et al. (1995) compared the post-synthetic targeting of C6-NBD-glucosylceramide (C6-NBD-GlcCer) and C6-NBD-galactosylceramide (C6-NBD-GalCer) in polarized MDCK II epithelial cells [1]. Newly synthesized C6-NBD-GlcCer was preferentially delivered to the apical surface compared to C6-NBD-GalCer, despite the two epimeric glycolipids transcytosing with identical kinetics when inserted exogenously into one surface (32% per hour from apical; 9% per hour from basolateral in MDCK I cells) [1]. This indicates that the differential sorting occurs at the level of de novo biosynthesis and Golgi exit—not during transcytotic trafficking—and is dictated specifically by the glucose vs. galactose headgroup [1]. C6-NBD-GlcCer also randomly equilibrated over the two MDCK II cell surfaces within 8 hours after unilateral insertion, further distinguishing its behavior from bulk membrane flow markers [1].

Epithelial lipid polarity Glycosphingolipid sorting Membrane domain targeting

C6-NBD-GlcCer Recycles Intact to the Plasma Membrane After Internalization, Demonstrating Salvage Pathway Competence

Kok et al. (1989) demonstrated that C6-NBD-glucosylceramide, after being internalized from the plasma membrane of baby hamster kidney (BHK) cells via receptor-mediated endocytosis, can return intact to the plasma membrane following removal of the residual surface pool by back-exchange [1]. This recycling behavior was observed within 2 minutes of warming, with C6-NBD-GlcCer and the transferrin–transferrin receptor complex co-localizing in early endosomes [1]. The ability to recycle intact contrasts with the fate of C6-NBD-SM, which is degraded at the plasma membrane [2], and with C6-NBD-GalCer, which primarily follows bulk membrane flow [3]. This salvage pathway competence is a distinguishing functional property of the glucosylceramide analogue.

Membrane recycling Glycolipid trafficking Endocytosis

Best Application Scenarios for NBD-Glucocerebroside (CAS 111957-43-8) Based on Quantitative Differentiation Evidence


High-Sensitivity Gaucher Disease Diagnosis Using Minimal Biopsy Samples

Clinical biochemistry laboratories performing residual glucocerebrosidase (GCase) activity measurement for Gaucher disease diagnosis should select C6-NBD-GlcCer over 4MU-Glc when sample volumes are limiting. The higher Vmax/Km of human fibroblast AGC toward C6-NBD-GlcCer enables quantitative detection from only 5 μL of serum or 1 × 10⁴ fibroblasts—conditions under which 4MU-Glc cannot produce a detectable signal [1]. This differential sensitivity is critical for pediatric diagnosis, where blood draw volumes are restricted, and for cultured fibroblast-based confirmation when biopsy material is scarce. The method has been validated to discriminate Gaucher patient samples from normal controls with clear quantitative separation [1].

Plasma Membrane-Specific Glucosylceramide Trafficking and Recycling Studies

Investigators studying sphingolipid signaling at the plasma membrane should use C6-NBD-GlcCer rather than C6-NBD-SM for experiments requiring metabolic stability at the cell surface. Unlike C6-NBD-SM, which undergoes extensive N-SMase-mediated degradation at the plasma membrane (≥3-fold higher in undifferentiated vs. differentiated HT29 cells), C6-NBD-GlcCer exhibits no detectable hydrolytic or synthetic activity at this location across all tested cell types [2]. This inertness, combined with its demonstrated ability to recycle intact to the plasma membrane after internalization via receptor-mediated endocytosis [3], makes it the only fluorescent sphingolipid probe suitable for pulse-chase salvage pathway experiments.

Golgi-Targeted Sphingolipid Trafficking in Neurobiology and Epithelial Polarity Research

For live-cell imaging studies of organelle-specific sphingolipid sorting, C6-NBD-GlcCer offers a unique Golgi-directed trafficking pattern. In primary astrocytes, endocytosed NBD-GlcCer is consistently diverted to the Golgi apparatus, while NBD-SM is sorted to lysosomes—a dichotomy maintained irrespective of differentiation stage and resistant to ethanol perturbation [4]. In polarized epithelial models (Caco-2), newly synthesized C6-NBD-GlcCer is enriched twofold at the apical surface, whereas C6-NBD-SM is equally distributed [5]. This reproducible sorting behavior makes C6-NBD-GlcCer the preferred probe for dissecting the molecular machinery of apical membrane domain biogenesis.

Broad-Range Glucocerebrosidase Activity Quantification in Drug Discovery Screening

Pharmaceutical screening programs for GCase activators, chaperones, or inhibitors benefit from the 50 fmol–50 pmol quantitative detection range of the C6-NBD-ceramide product, which is 10-fold wider at the upper limit than the C12-BODIPY-ceramide range (10 fmol–5 pmol) [1]. The broader dynamic range reduces the need for sample dilution in high-activity preparations and allows a single standard curve to cover compound libraries with wide-ranging potencies. The validated normal-phase HPLC protocol achieves baseline separation of substrate and product within 5 minutes, supporting medium-throughput workflows [1]. Additionally, C6-NBD-GlcCer is cleaved by both the lysosomal (CBE-sensitive) and non-lysosomal neutral (CBE-insensitive) β-glucocerebrosidases, enabling parallel assessment of both activities in the same sample [1].

Quote Request

Request a Quote for NBD-glucocerebroside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.